molecular formula C15H7Cl2F2N B1428682 (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile CAS No. 1219086-87-9

(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile

Cat. No.: B1428682
CAS No.: 1219086-87-9
M. Wt: 310.1 g/mol
InChI Key: DISXSBPTEJLPGY-UXBLZVDNSA-N
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Description

(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile (CAS: 1219086-87-9) is an acrylonitrile derivative with the molecular formula C₁₅H₇Cl₂F₂N and a molecular weight of 310.13 g/mol . Its structure features two distinct halogenated aromatic rings: a 3-chloro-2-fluorophenyl group and a 4-chloro-2-fluorophenyl group, both attached to a propenenitrile backbone in the Z-configuration. The compound is commercially available through suppliers like CHEMICELL, indicating its relevance in synthetic workflows .

Properties

IUPAC Name

(Z)-3-(3-chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F2N/c16-11-4-5-12(14(18)7-11)10(8-20)6-9-2-1-3-13(17)15(9)19/h1-7H/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISXSBPTEJLPGY-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=C(C#N)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)/C=C(\C#N)/C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134221
Record name (alphaZ)-4-Chloro-alpha-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219086-87-9
Record name (αZ)-4-Chloro-α-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219086-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-3-(3-Chloro-2-fluoro-phenyl)-2-(4-chloro-2-fluoro-phenyl)-acrylonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219086879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (alphaZ)-4-Chloro-alpha-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The most common and effective synthetic route to (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile is the Knoevenagel condensation between halogenated benzaldehydes and malononitrile or related nitrile-containing compounds.

  • Reaction Conditions:

    • Base catalyst such as sodium ethoxide or piperidine
    • Solvent: Ethanol or toluene
    • Reflux temperature, typically 60–90°C
    • Reaction time: Several hours (4–12 h depending on scale and conditions)
  • Mechanism:
    The base deprotonates malononitrile to generate a nucleophilic carbanion that attacks the aldehyde carbonyl carbon, forming a β-unsaturated nitrile after elimination of water.

  • Stereochemical Outcome:
    The reaction favors the (Z)-isomer due to intramolecular hydrogen bonding and steric effects between the halogenated aromatic rings, which stabilize the cis configuration.

Wittig Reaction (Alternative Route)

An alternative method involves a Wittig-type olefination using phosphonium ylides derived from halogenated benzyl precursors and nitrile aldehydes.

  • Reaction Conditions:

    • Use of phosphonium salt precursors
    • Strong base such as n-butyllithium or potassium tert-butoxide
    • Anhydrous solvents like THF
    • Low temperature to room temperature
  • Advantages:

    • Potential for higher stereochemical control
    • Avoids direct condensation, useful if aldehyde is sensitive
  • Limitations:

    • More complex reagent preparation
    • Requires inert atmosphere and moisture-free conditions

This route is less commonly reported but can be tailored for specific synthetic needs.

Industrial Scale Considerations

  • Batch Reactors:
    Large-scale synthesis typically employs batch reactors with optimized stirring, temperature control, and reagent addition to maximize yield and purity.

  • Continuous Flow Reactors:
    Emerging industrial methods use continuous flow technology to improve reaction efficiency, heat transfer, and scalability while maintaining stereochemical integrity.

  • Purification:

    • Crude reaction mixtures are purified by column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the (Z)-isomer.
    • Recrystallization from ethanol/dichloromethane mixtures may be used to obtain single crystals for characterization.

Analytical and Structural Validation

  • Single-Crystal X-ray Diffraction (SCXRD):
    Confirms the (Z)-configuration by direct observation of bond angles and torsion angles, typically yielding orthorhombic crystal systems. Software such as ORTEP-3 is used for molecular visualization.

  • NMR Spectroscopy:
    Coupling constants of olefinic protons distinguish (Z) vs. (E) isomers.

  • HPLC-DAD Purity Assessment:
    Reverse-phase C18 columns with acetonitrile/water gradients and 0.1% trifluoroacetic acid are standard for purity checks, with retention times around 14.2 min.

Data Summary Table: Preparation Parameters

Parameter Typical Conditions Notes
Starting Materials 3-chloro-2-fluorobenzaldehyde, 4-chloro-2-fluorobenzaldehyde Commercially available
Key Reaction Knoevenagel condensation Base-catalyzed, forms acrylonitrile
Catalyst/Base Sodium ethoxide, piperidine Promotes carbanion formation
Solvent Ethanol, toluene Reflux conditions
Temperature 60–90°C Reflux or controlled heating
Reaction Time 4–12 hours Depends on scale and conditions
Purification Silica gel chromatography, recrystallization Isolates (Z)-isomer
Stereochemical Validation Single-crystal X-ray diffraction, NMR Confirms cis (Z) configuration
Yield Typically >80% High yield achievable

Research Findings and Notes

  • The (Z)-configuration is critical for the compound’s biological activity, influencing binding interactions in medicinal chemistry applications.

  • The presence of chloro and fluoro substituents affects the electronic environment, which can influence reaction rates and stereoselectivity during condensation.

  • Optimization studies suggest that solvent polarity and base strength significantly affect the yield and stereochemical purity, with ethanol and sodium ethoxide being optimal in many cases.

  • Crystallographic refinement tools such as SHELXL and validation software like CheckCIF/PLATON are recommended to resolve any disorder or symmetry issues in the crystal structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl rings, where nucleophiles such as hydroxide ions or amines replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceutical Research: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The target compound’s dual chloro/fluoro substitution likely enhances its electrophilicity compared to analogues with single halogens (e.g., the thiazol-2-yl derivatives in ).
  • Core Structure : Compounds with heterocyclic cores (e.g., thiazole in or tetrahydroimidazo-benzothiazol in ) exhibit increased structural complexity, which may influence binding affinity in biological systems.
  • Functional Groups : Polar groups like hydroxy (in ) or methoxy (in ) improve aqueous solubility, whereas nitro groups (in ) enhance reactivity in electrophilic substitutions.

Physicochemical and Pharmacological Properties

  • Solubility : The target compound’s lack of polar groups (e.g., hydroxy or methoxy) suggests lower aqueous solubility compared to or . This aligns with ’s discussion of solid dispersions for similar halogenated compounds to improve bioavailability .
  • Bioactivity : While pharmacological data are absent for the target compound, structural analogues like the pyrrolidine derivative in (a solid dispersion with enhanced bioavailability) highlight the importance of halogenated aromatic systems in drug design.

Biological Activity

(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile, also known as a nitrile derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a propenenitrile moiety with two fluorinated chloro-substituted phenyl rings. The structural formula can be represented as follows:

C15H10Cl2F2N\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{F}_2\text{N}

This configuration is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar nitrile compounds. For example, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib11.7 ± 0.238.72 ± 0.28
Diclofenac8.72 ± 0.28TBD

Note: TBD indicates that specific data for this compound is yet to be established.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that similar compounds exhibit significant growth inhibition. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Case Study:
A study involving structurally related compounds revealed that they effectively inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 5 to 20 μM. The exact IC50 for this compound remains to be fully characterized.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of nitrile derivatives. Modifications to the phenyl rings or the introduction of additional functional groups can significantly impact potency and selectivity.

Key Findings:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
  • Chlorination : Chlorine substituents can modulate electronic properties, affecting the compound's reactivity and interaction with biological targets.

Mechanistic Insights

The biological mechanisms by which this compound exerts its effects are still under investigation. Preliminary data suggest that it may act through:

  • Inhibition of key enzymes involved in inflammatory pathways.
  • Induction of oxidative stress leading to apoptosis in cancer cells.

Q & A

Basic: What synthetic methodologies are reported for (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile?

Answer:
The compound is typically synthesized via Knoevenagel condensation or Wittig reaction , utilizing halogenated benzaldehyde derivatives and nitrile-containing precursors. For example:

  • Solvent-based condensation : Reacting 3-chloro-2-fluorobenzaldehyde with 4-chloro-2-fluorophenylacetonitrile in the presence of a base (e.g., piperidine) under reflux conditions in ethanol or toluene .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the (Z)-isomer, confirmed via 1H NMR^1 \text{H NMR} coupling constants (J=1214HzJ = 12–14 \, \text{Hz}) for the trans-olefinic protons .

Basic: How is the stereochemical configuration of this compound validated?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the (Z)-configuration. For example:

  • Crystals grown via slow evaporation in ethanol/dichloromethane mixtures yield orthorhombic systems (space group P21/cP2_1/c), with bond angles and torsion angles confirming the cis arrangement of the fluorophenyl groups .
  • ORTEP-3 software is used to visualize and refine the molecular geometry, ensuring accuracy in stereochemical assignments .

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?

Answer:
Discrepancies in crystallographic data (e.g., thermal parameters, occupancy factors) can be addressed using SHELX software:

  • SHELXL : Refines anisotropic displacement parameters for heavy atoms (Cl, F) and applies restraints to prevent overfitting. For disordered regions, PART instructions partition occupancy .
  • Validation tools : CheckCIF/PLATON identifies symmetry errors or missed twinning, common in halogenated structures due to pseudosymmetry .

Advanced: What strategies improve the solubility and bioavailability of this hydrophobic compound for in vitro studies?

Answer:

  • Solid dispersions : Spray drying or co-precipitation with polymers (e.g., HPMCAS, PVP-VA64) enhances aqueous solubility. For example, dispersions with 1:3 drug:polymer ratios increase bioavailability by 4–6× .
  • Co-crystallization : Co-formers like succinic acid or nicotinamide improve dissolution rates via hydrogen-bonding interactions with the nitrile group .

Advanced: How does stereochemistry influence the compound’s biological activity in PROTAC-based studies?

Answer:
The (Z)-configuration is critical for PROTAC-mediated MDM2 degradation (e.g., compound 10 in ):

  • Binding affinity : The cis-arranged fluorophenyl groups optimize van der Waals interactions with MDM2’s hydrophobic pocket (binding energy: ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}).
  • E3 ligase recruitment : The nitrile group acts as a hydrogen-bond acceptor for cereblon (CRBN), enabling ternary complex formation (IC50_{50} = 12 nM) .

Advanced: How to address conflicting reports on the compound’s IL-6 modulation activity?

Answer:
Contradictions in IL-6 mRNA/protein levels (e.g., ) may arise from:

  • Cell-type specificity : Use knockout models (e.g., IL-6/^{-/-} macrophages) to isolate signaling pathways.
  • Dose dependency : Perform dose-response curves (0.1–100 µM) to identify biphasic effects.
  • Metabolic stability : LC-MS/MS monitors nitrile hydrolysis metabolites, which may antagonize IL-6 suppression .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time ~14.2 min .
  • Elemental analysis : Theoretical C: 58.09%, H: 2.28%, N: 4.52%; deviations >0.3% indicate impurities .

Advanced: How to design bioactivity assays accounting for photodegradation?

Answer:

  • Light-exposure studies : Use a solar simulator (300–800 nm) to quantify degradation products (e.g., fluorophenyl ketones) via LC-HRMS.
  • Stability buffers : Include antioxidants (0.1% BHT) in PBS (pH 7.4) to mitigate radical-mediated breakdown .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile
Reactant of Route 2
(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile

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